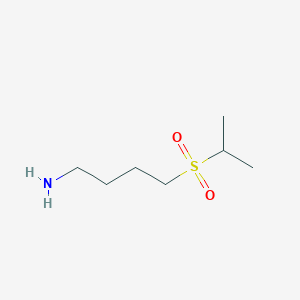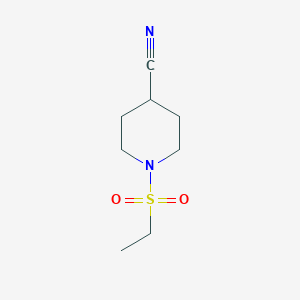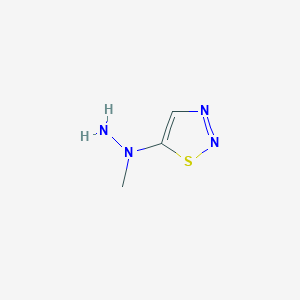
5-(1-Methylhydrazino)-1,2,3-thiadiazole
Overview
Description
5-(1-Methylhydrazino)-1,2,3-thiadiazole is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Mechanism of Action
Target of Action
It’s worth noting that hydrazine derivatives, such as methylhydrazine, have been found to interact with various biological targets
Mode of Action
It’s known that hydrazine derivatives can act by inhibition of protein, rna, and dna synthesis . The compound may interact with its targets, leading to changes in cellular processes. More research is required to elucidate the specific interactions and resulting changes.
Biochemical Pathways
Hydrazine derivatives have been associated with various biological activities, suggesting they may affect multiple pathways
Result of Action
Given the potential inhibitory effects on protein, rna, and dna synthesis, it’s plausible that the compound could induce changes at the molecular and cellular levels
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. For instance, pH and temperature can affect the rate and extent of a compound’s interaction with its targets . .
Biochemical Analysis
Biochemical Properties
5-(1-Methylhydrazino)-1,2,3-thiadiazole plays a significant role in biochemical reactions, particularly due to its interactions with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as catalase and glutathione peroxidase . These interactions are crucial as they can modulate the activity of these enzymes, thereby influencing the cellular redox state. Additionally, this compound can form complexes with metal ions, which may further affect its biochemical activity and interactions with other biomolecules.
Cellular Effects
The effects of this compound on various cell types and cellular processes have been studied to understand its potential therapeutic applications. This compound has been observed to induce cytotoxic effects in certain cancer cell lines, such as HeLa and MCF-7 cells . The cytotoxicity is likely mediated through the generation of reactive oxygen species (ROS) and the subsequent induction of oxidative stress. Furthermore, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism, thereby affecting cell proliferation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the inhibition of key enzymes involved in cellular metabolism and oxidative stress responses . This compound can bind to the active sites of these enzymes, thereby inhibiting their activity and leading to an accumulation of ROS. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, further influencing cellular functions and responses.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy. In vitro and in vivo studies have demonstrated that the effects of this compound on cellular function can vary over time, with initial cytotoxic effects followed by adaptive cellular responses.
Dosage Effects in Animal Models
The effects of this compound in animal models have been studied to determine its therapeutic potential and safety profile. Different dosages of this compound have been tested, revealing a dose-dependent response in terms of efficacy and toxicity . At lower doses, this compound exhibits beneficial effects, such as reduced tumor growth and improved oxidative stress responses. Higher doses can lead to adverse effects, including hepatotoxicity and nephrotoxicity, highlighting the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to oxidative stress and cellular metabolism . This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive metabolites. These metabolites can further interact with cellular components, influencing metabolic flux and altering metabolite levels. Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity and therapeutic potential . This compound can be transported across cell membranes via specific transporters and binding proteins. Once inside the cell, this compound can accumulate in certain cellular compartments, such as the mitochondria and nucleus, where it exerts its effects. The distribution of this compound within tissues can also influence its efficacy and toxicity, making it important to study its pharmacokinetics in detail.
Subcellular Localization
The subcellular localization of this compound is an important factor that determines its activity and function . This compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals. For example, this compound can be localized to the mitochondria, where it influences mitochondrial function and induces oxidative stress. Additionally, its presence in the nucleus can affect gene expression and cell cycle regulation, further highlighting the importance of understanding its subcellular localization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methylhydrazino)-1,2,3-thiadiazole typically involves the reaction of methylhydrazine with a suitable thiadiazole precursor. One common method involves the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with methylhydrazine under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(1-Methylhydrazino)-1,2,3-thiadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Substitution reactions often require catalysts or specific reaction conditions, such as the presence of a base or acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized thiadiazole derivatives, while reduction can produce hydrazine-based compounds.
Scientific Research Applications
5-(1-Methylhydrazino)-1,2,3-thiadiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of dyes, agrochemicals, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1,3,4-thiadiazole-2-amine: Another thiadiazole derivative with different functional groups.
4-(1-Methylhydrazino)-7-nitrobenzofurazan: A multifunctional dye with applications in biological research.
Uniqueness
5-(1-Methylhydrazino)-1,2,3-thiadiazole is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-methyl-1-(thiadiazol-5-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4S/c1-7(4)3-2-5-6-8-3/h2H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVIYLQKEQPUWBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CN=NS1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


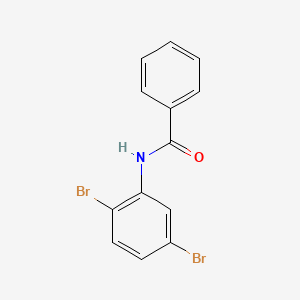


![4'-Methoxy-6-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1388006.png)
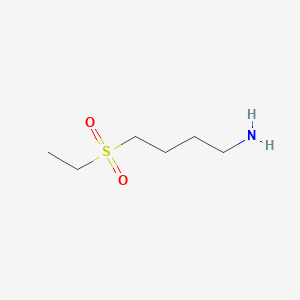


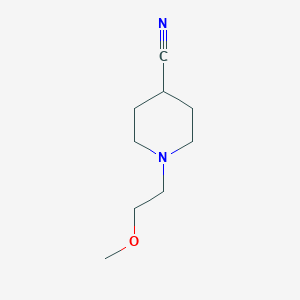
![3-{[Cyclopropyl(methyl)amino]methyl}aniline](/img/structure/B1388017.png)
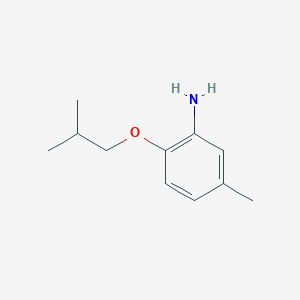
![4-{[Cyclopropyl(methyl)amino]methyl}aniline](/img/structure/B1388019.png)
